MM0299

Description

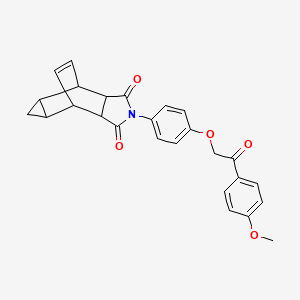

The exact mass of the compound 4-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is 429.15762283 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-31-16-6-2-14(3-7-16)22(28)13-32-17-8-4-15(5-9-17)27-25(29)23-18-10-11-19(21-12-20(18)21)24(23)26(27)30/h2-11,18-21,23-24H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUJAWVNBGZCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: MM0299 Mechanism of Action in Glioma Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MM0299 is a novel tetracyclic dicarboximide compound demonstrating potent anti-glioblastoma activity, specifically targeting glioma stem cells (GSCs). Its mechanism of action centers on the inhibition of lanosterol synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway. This inhibition diverts the metabolic flux from cholesterol production towards a shunt pathway that generates 24(S),25-epoxycholesterol (EPC). The accumulation of EPC, coupled with the depletion of cellular cholesterol, is both necessary and sufficient to impede the proliferation and viability of GSCs. This whitepaper provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a potent inhibitor of lanosterol synthase (LSS), the enzyme responsible for converting 2,3-oxidosqualene to lanosterol, a key precursor of cholesterol.[1][2] By blocking this step in the canonical cholesterol biosynthesis pathway, this compound triggers a metabolic shift.[2] The accumulating 2,3-oxidosqualene is redirected into a shunt pathway, leading to the synthesis and accumulation of 24(S),25-epoxycholesterol (EPC).[2][3] The dual effect of cholesterol depletion and EPC accumulation is cytotoxic to glioma stem cells.[2][3]

Quantitative Data

The efficacy of this compound and its analogs has been quantified in various glioma stem cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of these compounds.

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | Mut6 (murine GSC) | 0.0182 | [4] |

| This compound | UTSW63 (human GSC) | 0.0222 | [1] |

| This compound | UTSW71 (human GSC) | 0.0212 | [1] |

| Analog 13 | Mut6 (murine GSC) | 0.0443 | [1] |

| Analog 13 | UTSW63 (human GSC) | 0.0293 | [1] |

| This compound | Lanosterol Synthase (LSS) Enzyme | 2.2 | [4] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

-

Cell Plating: Seed glioma stem cells in opaque-walled 96-well plates at a density of 2,000 cells per well in 100 µL of appropriate growth medium.

-

Compound Treatment: Add this compound or its analogs at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer into the substrate bottle. Mix by gentle inversion until the substrate is fully dissolved.

-

Lysis: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Record the luminescence of each well using a plate reader. The luminescent signal is proportional to the number of viable cells.

Lanosterol Synthase (LSS) Enzymatic Assay

This in vitro assay measures the activity of LSS and its inhibition by compounds like this compound.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

-

Enzyme and Substrate: Add purified recombinant human LSS enzyme to the reaction mixture. The substrate, 2,3-oxidosqualene, is typically provided in a detergent solution (e.g., Triton X-100) to ensure solubility.

-

Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. Include a control with no inhibitor.

-

Initiation and Incubation: Start the reaction by adding the substrate. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quench solution, such as a mixture of chloroform and methanol, to extract the lipids.

-

Product Analysis: The product, lanosterol, is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The percentage of inhibition is calculated by comparing the amount of lanosterol produced in the presence and absence of the inhibitor.

Sterol Quantification by Mass Spectrometry

This method is used to measure the levels of cholesterol and 24(S),25-epoxycholesterol in GSCs following treatment with this compound.

-

Cell Culture and Treatment: Culture glioma stem cells and treat with this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Lipid Extraction:

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., deuterated cholesterol) to the extraction mixture for quantification.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

-

Saponification (Optional): To measure total sterols (both free and esterified), the lipid extract can be saponified using potassium hydroxide to hydrolyze the sterol esters.

-

Derivatization: The extracted sterols are often derivatized (e.g., silylated) to improve their volatility and ionization efficiency for GC-MS analysis.

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separate the different sterols based on their retention times on the GC column.

-

Identify and quantify the sterols based on their mass spectra and comparison to the internal standard.

-

Visualizations

Signaling Pathway of this compound in Glioma Stem Cells

Caption: this compound inhibits LSS, blocking cholesterol synthesis and shunting precursors to produce EPC, leading to GSC growth inhibition.

Experimental Workflow for Characterizing this compound

Caption: Workflow for identifying and characterizing this compound's anti-GSC activity and mechanism of action.

References

The Emergence of MM0299: A Novel Lanosterol Synthase Inhibitor Driving 24(S),25-Epoxycholesterol Synthesis for Glioblastoma Therapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging adult brain cancers to treat, largely due to the difficulty of developing brain-penetrant drugs that can effectively target tumor cells.[1] A promising therapeutic strategy has emerged with the development of MM0299, a tetracyclic dicarboximide that demonstrates potent anti-glioblastoma activity.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its role in the production of 24(S),25-epoxycholesterol (EPC), and the downstream effects on glioma stem-like cells. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: LSS Inhibition and Shunt to EPC Production

This compound functions as a selective inhibitor of Lanosterol Synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting LSS, this compound diverts the metabolic flux away from cholesterol production and into a "shunt" pathway that culminates in the synthesis of 24(S),25-epoxycholesterol (EPC).[1][2] This accumulation of EPC is both necessary and sufficient to induce toxicity in glioma stem-like cells, leading to the depletion of cellular cholesterol and subsequent inhibition of cell growth.[1][4]

Signaling Pathway of this compound Action

Caption: this compound inhibits LSS, shunting sterol synthesis to produce EPC, which depletes cholesterol and inhibits glioma cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |

| This compound | Lanosterol Synthase (LSS) | Enzymatic Inhibition | 2.2 µM | - | [1] |

| This compound | Cell Proliferation | Cell Viability | 0.0182 µM | Mut6 (mouse GSC) | [1][5] |

| Analog 13 | p75/LSS Binding | Probe-Displacement | 0.0287 µM | - | [2] |

Table 1: In Vitro Efficacy of this compound and its Analogs. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound and a key analog, demonstrating their potency against LSS and glioma stem-like cells.

| Treatment | Analyte | Fold Change (vs. Control) | Cell Line | Time Point | Reference |

| This compound | 24(S),25-epoxycholesterol | Increased | Mut6 | 96h | [1] |

| This compound | Cholesterol | Decreased | Mut6 | 96h | [1] |

Table 2: Effect of this compound on Sterol Levels. This table highlights the primary metabolic consequence of LSS inhibition by this compound, showing the increase in the shunt metabolite EPC and the corresponding decrease in cholesterol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to assess the effect of this compound on the viability of glioma stem-like cells.

Materials:

-

Glioma stem-like cells (e.g., Mut6)

-

Cell culture medium (Neurobasal-A medium supplemented with N2, B27, human EGF, human FGF-basic, and penicillin-streptomycin)

-

96-well opaque-walled plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed glioma stem-like cells in 96-well opaque-walled plates at a density of 1,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.

Sterol Extraction and Analysis by LC-MS

This protocol details the extraction and quantification of sterols, including 24(S),25-epoxycholesterol and cholesterol, from cultured cells.

Materials:

-

Treated glioma stem-like cells

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

Internal standards (e.g., d7-cholesterol, d6-24(S),25-epoxycholesterol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a glass tube.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a 2:1 mixture of chloroform:methanol to the cell suspension.

-

Add internal standards for quantification.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases.

-

-

Sample Preparation:

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent (e.g., methanol) for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Separate the sterols using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water, methanol, acetonitrile with ammonium acetate).

-

Detect and quantify the sterols using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Quantify the absolute or relative levels of each sterol by comparing the peak areas to those of the internal standards.

Orthotopic Glioblastoma Mouse Model

This protocol describes the in vivo evaluation of this compound in a mouse model of glioblastoma.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Luciferase-expressing glioma stem-like cells

-

Stereotactic apparatus

-

Hamilton syringe

-

This compound formulation for oral gavage

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Intracranial Cell Implantation:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a burr hole in the skull at a predetermined location.

-

Slowly inject 5 µL of a cell suspension (e.g., 100,000 cells) into the brain parenchyma.

-

Seal the burr hole with bone wax and suture the scalp incision.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth weekly using bioluminescence imaging.

-

Administer D-luciferin intraperitoneally and image the mice using an in vivo imaging system.

-

-

Drug Treatment:

-

Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment and control groups.

-

Administer this compound (or a brain-penetrant analog) or vehicle control daily via oral gavage.

-

-

Efficacy Assessment:

-

Monitor tumor progression and animal survival.

-

At the end of the study, harvest the brains for histological and biochemical analysis (e.g., measurement of EPC levels in the tumor).

-

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Cell Viability Assay Workflow

Caption: Workflow for determining the IC50 of this compound on glioma stem-like cells.

Orthotopic Mouse Model Workflow

Caption: Workflow for in vivo efficacy testing of this compound in a glioblastoma mouse model.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for glioblastoma. Its unique mechanism of action, which leverages the production of the onco-metabolite 24(S),25-epoxycholesterol to induce cancer cell death, offers a novel therapeutic avenue. The development of brain-penetrant analogs of this compound further enhances its clinical potential.[1][3] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies, and further elucidating the downstream signaling pathways affected by EPC accumulation in glioma cells. These efforts will be crucial in translating the promise of LSS inhibition into effective treatments for patients with glioblastoma.

References

The Potential of MM0299 in Glioblastoma: A Technical Guide for Researchers

An In-depth Analysis of a Novel Lanosterol Synthase Inhibitor for Glioblastoma Research and Drug Development

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain tumors, necessitating the exploration of novel therapeutic strategies. This technical guide delves into the preclinical research surrounding MM0299, a novel tetracyclic dicarboximide identified as a potent inhibitor of lanosterol synthase (LSS). By targeting a critical enzyme in the cholesterol biosynthesis pathway, this compound induces the accumulation of a toxic metabolite, 24(S),25-epoxycholesterol (EPC), specifically within glioma stem-like cells (GSCs), leading to cholesterol depletion and subsequent cell growth inhibition. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and workflows to support further investigation and development of this promising anti-glioblastoma compound.

Introduction

Glioblastoma is characterized by its high degree of cellular heterogeneity, infiltrative growth, and profound resistance to conventional therapies. A key feature of GBM is its reliance on de novo cholesterol synthesis to support rapid cell proliferation and membrane maintenance. This metabolic dependency presents a promising therapeutic vulnerability. This compound is a small molecule that has emerged from high-throughput screening for its anti-glioblastoma activity.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting lanosterol synthase (LSS), the enzyme responsible for converting 2,3-oxidosqualene to lanosterol, a key precursor in the cholesterol biosynthesis pathway.[1][2] This inhibition diverts the metabolic flux away from cholesterol production and into a shunt pathway that results in the accumulation of 24(S),25-epoxycholesterol (EPC).[1][3] The synthesis of EPC is both necessary and sufficient to induce toxicity in mouse and human glioma stem-like cells by depleting cellular cholesterol.[1][3][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The anti-proliferative activity of this compound and its analogs has been quantified against various glioma stem-like cell lines. The following tables summarize the key in vitro efficacy data.

| Compound | Target | IC50 (μM) | Cell Line | Reference |

| This compound | Lanosterol Synthase (LSS) | 2.2 | - | [5] |

| This compound | Cell Proliferation | 0.0182 | Mut6 | [5] |

Table 1: In vitro activity of this compound.

A structure-activity relationship (SAR) study on this compound led to the development of several analogs with improved potency and metabolic stability.[2]

| Analog | Mut6 IC50 (nM) | Mouse Liver S9 T1/2 (min) |

| This compound (1) | 18.2 | >240 |

| 52a | 63 | >240 |

Table 2: Structure-Activity Relationship of selected this compound analogs.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Cell Lines and Culture

-

Murine Glioma Stem-like Cell Line (Mut6): Derived from spontaneous glioblastoma tumors in a genetically engineered mouse model (GFAP-Cre; Trp53fl/fl; Ptenfl/fl; Nf1fl/fl).[1]

-

Human Glioblastoma Stem-like Cell Lines (UTSW63, UTSW71): Derived from patient tumors at UT Southwestern Medical Center.[1]

-

Culture Conditions: Cells are maintained as neurospheres in DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and FGF (20 ng/mL).

Cell Viability Assay

A common method to assess the anti-proliferative effects of this compound is the MTT assay.

-

Cell Plating: Dissociate neurospheres into single cells and plate in 96-well plates at a density of 2,000-5,000 cells per well.

-

Compound Treatment: Treat cells with a serial dilution of this compound or its analogs for 96 hours.

-

MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[6]

-

Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate IC50 values using non-linear regression analysis.

Sterol Analysis by Mass Spectrometry

The levels of cholesterol and its precursors are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Lipid Extraction:

-

Saponification:

-

Hydrolyze the dried lipid extracts with 1M KOH in methanol to release free sterols.[1]

-

-

Solid Phase Extraction (SPE):

-

Further isolate sterols using a silica SPE column.[7]

-

-

LC-MS Analysis:

-

Separate sterols using reverse-phase liquid chromatography.

-

Detect and quantify sterols using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[7]

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship for its target identification.

Brain-Penetrant Analog and Preclinical Outlook

A significant hurdle in glioblastoma drug development is the blood-brain barrier (BBB). Research has identified an orally bioavailable and brain-penetrant derivative of this compound, analog 52a .[2] This analog was shown to induce the production of EPC in orthotopic GBM tumors in mice, but not in the normal brain, highlighting its tumor-targeting potential.[1]

Clinical Perspective

As of the latest available information, there are no registered clinical trials specifically investigating this compound for the treatment of glioblastoma. The research remains in the preclinical stage. The promising in vivo data for the brain-penetrant analog 52a , however, provides a strong rationale for further development towards clinical evaluation.

Conclusion

This compound represents a promising new class of anti-glioblastoma agents that exploit the metabolic vulnerability of glioma stem-like cells. Its well-defined mechanism of action, potent in vitro activity, and the development of a brain-penetrant analog underscore its therapeutic potential. This technical guide provides a foundational resource for the scientific community to build upon this research, with the ultimate goal of translating these preclinical findings into effective therapies for glioblastoma patients.

References

- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

MM0299: A Selective Lanosterol Synthase Inhibitor for Glioblastoma Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain cancers. A promising therapeutic strategy involves targeting the metabolic vulnerabilities of cancer cells. MM0299, a novel tetracyclic dicarboximide, has emerged as a potent and selective inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative data on its activity and selectivity, and the experimental protocols used for its characterization.

Introduction

Cholesterol is an essential component of cell membranes and a precursor for steroid hormones and bile acids. Glioblastoma cells, due to the blood-brain barrier limiting lipoprotein uptake, are heavily reliant on de novo cholesterol synthesis. This dependency presents a therapeutic window for inhibitors of the cholesterol biosynthesis pathway. Lanosterol synthase (LSS) catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in this pathway. Inhibition of LSS represents an attractive strategy to disrupt cholesterol homeostasis in GBM.

This compound is a potent and selective LSS inhibitor with demonstrated anti-glioblastoma activity. Its mechanism of action is distinct from simple cholesterol depletion. By inhibiting LSS, this compound diverts the metabolic flux towards a shunt pathway, leading to the accumulation of 24(S),25-epoxycholesterol (EPC).[1][2] EPC has been shown to be the primary mediator of this compound's cytotoxic effects against glioma stem-like cells.[1][2]

Mechanism of Action

This compound selectively binds to and inhibits the enzyme lanosterol synthase.[1] This inhibition has a dual effect on cellular sterol metabolism:

-

Inhibition of Canonical Cholesterol Biosynthesis: By blocking the conversion of (S)-2,3-oxidosqualene to lanosterol, this compound effectively halts the downstream production of cholesterol.

-

Activation of a Shunt Pathway: The accumulation of the LSS substrate, (S)-2,3-oxidosqualene, leads to its increased conversion into (S,S)-2,3:22,23-dioxidosqualene (DOS). DOS is then metabolized to 24(S),25-epoxylanosterol (EPL) and subsequently to 24(S),25-epoxycholesterol (EPC).[1]

The accumulation of EPC is cytotoxic to glioma stem-like cells, primarily through the depletion of cellular cholesterol.[1][2] Furthermore, EPC is a signaling molecule that can regulate cholesterol homeostasis by:

-

Suppressing Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are master transcriptional regulators of cholesterol and fatty acid synthesis. Their suppression by EPC further reduces the cell's ability to produce cholesterol.

-

Activating Liver X Receptors (LXRs): LXRs are nuclear receptors that, when activated by oxysterols like EPC, promote cholesterol efflux.

This multifaceted mechanism makes this compound a highly effective agent against glioblastoma cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a comparator LSS inhibitor, Ro 48-8071.

| Compound | Target | Assay | IC50 / EC50 | Cell Line |

| This compound | Lanosterol Synthase (LSS) | in vitro enzymatic assay | 2.2 µM[3] | - |

| This compound | Cell Proliferation | Dose-response growth assay | 0.0182 µM[3] | Mut6 |

| Ro 48-8071 | Cell Proliferation | Dose-response growth assay | 0.0112 µM | Mut6 |

| Ro 48-8071 | p75 (LSS) binding | Probe-displacement assay | 0.00248 µM | Mut6 |

Table 1: In vitro and Cell-Based Activity of this compound and Ro 48-8071

| Compound | Target Protein | Enrichment Factor | Selectivity Note |

| This compound | Lanosterol Synthase (LSS) | 15.5-fold | No other proteins enriched > 2-fold |

| Ro 48-8071 | Lanosterol Synthase (LSS) & others | - | Over 130 proteins enriched to a larger extent than LSS |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound, based on available information.

Dose-Response Growth Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

Materials:

-

Glioma stem-like cells (e.g., Mut6)

-

Cell culture medium

-

Accutase

-

96-well plates

-

This compound (and other test compounds)

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Plate reader

Procedure:

-

Culture glioma stem-like cells as neurospheres.

-

Pool neurospheres and gently dissociate into single cells using Accutase.

-

Seed 750 cells per well in 100 µL of medium in a 96-well plate.

-

Immediately treat cells with a serial dilution of the test compound. Ensure all wells are normalized to the same final concentration of DMSO (e.g., 0.5%). Each dose should be performed in triplicate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 72 hours).

-

Add a cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

In vitro Lanosterol Synthase (LSS) Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of LSS.

Materials:

-

Recombinant human LSS

-

Assay buffer

-

(S)-2,3-oxidosqualene (substrate)

-

This compound (and other test compounds)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing recombinant LSS in assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.

-

Incubate the reaction at 37°C for a defined period during which the reaction is linear.

-

Stop the reaction (e.g., by adding a quenching solvent).

-

Extract the lipid products.

-

Analyze the production of lanosterol by LC-MS/MS.

-

Calculate the percent inhibition at each compound concentration and determine the IC50.

Target Identification using a Chemical Probe and Competitive Binding

This protocol is used to identify the cellular target of a compound.

Materials:

-

This compound-alkyne probe (an analog of this compound with an alkyne handle)

-

Mut6 cells

-

UV light source (365 nm)

-

Lysis buffer

-

Azide-fluorophore conjugate (e.g., TAMRA-azide)

-

Copper(I) catalyst for click chemistry

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Treat Mut6 cells with the this compound-alkyne probe.

-

For competitive binding, co-incubate cells with the probe and increasing concentrations of this compound.

-

Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

-

Lyse the cells and perform a click chemistry reaction by adding the azide-fluorophore and copper catalyst to label the probe-bound proteins.

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner. A decrease in the fluorescence of a specific protein band in the presence of the competitor (this compound) indicates a direct binding interaction.

Sterolomics Analysis by LC-MS/MS

This protocol is used to quantify the levels of various sterols in cells following treatment with a compound.

Materials:

-

Mut6 cells

-

This compound

-

Internal standards (e.g., deuterated sterols)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Treat Mut6 cells with this compound at various concentrations for a specified time.

-

Harvest the cells and add internal standards.

-

Perform a lipid extraction using an appropriate solvent system.

-

Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Separate the different sterol species using liquid chromatography.

-

Detect and quantify the sterols using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Normalize the levels of each sterol to the internal standard and cell number or protein concentration.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a selective LSS inhibitor.

Experimental Workflow: Dose-Response Growth Assay

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of lanosterol synthase that demonstrates significant anti-glioblastoma activity. Its unique mechanism of action, which involves the production of the cytotoxic metabolite 24(S),25-epoxycholesterol, provides a new therapeutic avenue for this devastating disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in advancing this compound or similar LSS inhibitors towards clinical application. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted.

References

In-Depth Technical Guide: MM0299, a Novel Anti-Cancer Agent Targeting Cholesterol Biosynthesis in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM0292 is a novel, potent, and selective small molecule inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway. Its discovery presents a promising therapeutic strategy against glioblastoma (GBM), a highly aggressive and challenging-to-treat brain tumor. By inhibiting LSS, MM0292 redirects the metabolic flux from cholesterol production towards the synthesis of 24(S),25-epoxycholesterol (EPC), an oxysterol that exhibits potent cytotoxic effects on glioma stem-like cells (GSCs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols associated with MM0292 and its brain-penetrant analogs.

Introduction

Glioblastoma is the most common and lethal primary malignant brain tumor in adults, with a median survival of just over a year with standard-of-care treatment. The infiltrative nature of GBM and the presence of a protective blood-brain barrier (BBB) pose significant challenges to effective therapeutic intervention. A growing body of evidence points to the deregulation of cholesterol metabolism as a key vulnerability in GBM. Unlike most other cell types in the body, brain cells, including GBM cells, rely on de novo cholesterol synthesis due to the inability of circulating lipoproteins to cross the BBB. This dependency makes the cholesterol biosynthesis pathway an attractive target for therapeutic development. MM0292 was identified through a high-throughput screen for compounds that inhibit the proliferation of a murine glioma stem-like cell line.

Mechanism of Action

MM0292 exerts its anti-cancer activity by selectively inhibiting lanosterol synthase (LSS). LSS catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in the cholesterol biosynthesis pathway. Inhibition of LSS by MM0292 leads to the accumulation of the LSS substrate, (S)-2,3-oxidosqualene, which is then shunted into an alternative pathway, resulting in the production of 24(S),25-epoxycholesterol (EPC).[1][2][3][4][5][6] EPC has been shown to be the primary mediator of MM0292's cytotoxic effects in glioma stem-like cells. The accumulation of EPC and the depletion of cellular cholesterol are believed to disrupt cellular membrane integrity and signaling pathways that are critical for cancer cell survival and proliferation.[1][2][4][5]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound and its brain-penetrant analog, Analog 13.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Target | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Lanosterol Synthase (LSS) | Recombinant Human LSS | Enzymatic Assay | 2.2 | [7] |

| This compound | Cell Proliferation | Mut6 (murine GSC) | Cell Viability | 0.0182 | [7] |

| Analog 13 | Cell Proliferation | Mut6 (murine GSC) | Cell Viability | N/A | [1] |

N/A: Data not available in the searched literature.

Table 2: Pharmacokinetics of Brain-Penetrant Analog 13

| Parameter | Route | Dose (mg/kg) | Plasma Bioavailability (%) | Brain Bioavailability (%) | Reference |

| Analog 13 | Oral | 20 | 39 | 58 | [1] |

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of this compound and its analogs is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Seed glioma stem-like cells (e.g., Mut6) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., this compound) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Lanosterol Synthase (LSS) Enzymatic Assay

The direct inhibitory effect of this compound on LSS is measured using an in vitro enzymatic assay with recombinant human LSS.

Protocol:

-

Purify recombinant human LSS protein.

-

Prepare a reaction mixture containing the purified LSS, the substrate (S)-2,3-oxidosqualene, and a buffer system.

-

Add varying concentrations of the inhibitor (this compound).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and extract the lipid products.

-

Analyze the formation of lanosterol using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]

Sterolomics Analysis by LC-MS/MS

The levels of 24(S),25-epoxycholesterol (EPC) and other sterols in cells or tissues are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Extract lipids from cell pellets or tissue homogenates using a suitable solvent system (e.g., chloroform/methanol).

-

Separate the sterols using reverse-phase liquid chromatography.

-

Detect and quantify the sterols using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.[1][8][9][10][11]

Orthotopic Glioblastoma Mouse Model

The in vivo efficacy of brain-penetrant analogs of this compound is evaluated in an orthotopic glioblastoma mouse model.

Protocol:

-

Intracranially implant human or murine glioblastoma cells (e.g., patient-derived xenograft lines) into the brains of immunodeficient mice.

-

Allow the tumors to establish, which can be monitored by bioluminescence or magnetic resonance imaging (MRI).

-

Administer the test compound (e.g., Analog 13) to the mice via a clinically relevant route (e.g., oral gavage).

-

Monitor tumor growth and the overall health and survival of the mice.

-

At the end of the study, harvest the brains for histological and biochemical analysis, including the measurement of EPC levels in the tumor tissue.[1]

Experimental Workflow Diagram

Development of a Brain-Penetrant Analog: Analog 13

A significant challenge in developing drugs for brain tumors is overcoming the blood-brain barrier. Through medicinal chemistry efforts, a brain-penetrant analog of this compound, designated as Analog 13, was developed.[1] In vivo pharmacokinetic studies in mice demonstrated that orally administered Analog 13 achieves significant exposure in both the plasma and the brain.[1] Importantly, treatment with Analog 13 was shown to induce the production of the cytotoxic metabolite EPC in orthotopic GBM tumors.[1][2][3][4][6]

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound or its analogs. The promising preclinical data, however, strongly support its continued development towards clinical investigation for the treatment of glioblastoma.

Conclusion

MM0292 represents a novel and highly promising therapeutic agent for the treatment of glioblastoma. Its unique mechanism of action, which involves the targeted inhibition of lanosterol synthase and the subsequent production of the cytotoxic oxysterol EPC, offers a new strategy to exploit the metabolic vulnerabilities of GBM. The successful development of a brain-penetrant analog further enhances its clinical potential. Further preclinical studies to fully characterize the in vivo efficacy and safety profile of MM0292 analogs are warranted to pave the way for future clinical trials in patients with this devastating disease.

References

- 1. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PrimoVeNde [librarysearch.library.utoronto.ca]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. omicsdi.org [omicsdi.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of MM0299: A Novel Lanosterol Synthase Inhibitor for Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Executive Summary

MM0299 is a novel, selective, and brain-penetrant small molecule inhibitor of lanosterol synthase (LSS), the enzyme responsible for the first committed step in the post-squalene cholesterol biosynthesis pathway. Identified through a high-throughput chemical screen against glioma stem-like cells (GSCs), this compound exhibits potent anti-proliferative activity by inducing the production of the cytotoxic oxysterol, 24(S),25-epoxycholesterol (EPC), leading to the depletion of cellular cholesterol. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and key signaling pathways. The data presented herein is primarily derived from the foundational study by Nguyen T.P., et al., published in Cell Chemical Biology in 2023, and a subsequent structure-activity relationship (SAR) study by Corley C.D., et al., in the Journal of Medicinal Chemistry in 2024.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism that exploits the metabolic vulnerabilities of glioblastoma (GBM). Unlike many cancer therapies that directly target cell division or signaling pathways, this compound modulates a key metabolic enzyme, lanosterol synthase (LSS).

The core mechanism can be summarized in the following steps:

-

Inhibition of Lanosterol Synthase (LSS): this compound selectively binds to and inhibits LSS, the enzyme that catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol.[1]

-

Shunting of the Cholesterol Biosynthesis Pathway: By blocking the canonical pathway to cholesterol, this compound diverts the metabolic flux of (S)-2,3-oxidosqualene towards an alternative "shunt" pathway.

-

Production of 24(S),25-epoxycholesterol (EPC): This metabolic shunting results in the accumulation of the oxysterol 24(S),25-epoxycholesterol (EPC).[1]

-

Induction of Cytotoxicity: The accumulation of EPC is the primary driver of this compound's anti-proliferative effects. EPC is both necessary and sufficient to induce cell death in glioma stem-like cells.[1]

-

Depletion of Cellular Cholesterol: The cytotoxic effect of EPC is mediated by the depletion of cellular cholesterol pools, which are critical for the survival and proliferation of GSCs.[1]

Signaling Pathway Diagram

The following diagram illustrates the effect of this compound on the cholesterol biosynthesis pathway.

Caption: Mechanism of action of this compound in glioma stem-like cells.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its analogs.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Target | Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| This compound | Lanosterol Synthase (LSS) | In vitro enzyme activity | - | 2.22 | [1] |

| This compound | Cell Proliferation | CellTiter-Glo® | Mut6 (murine GSC) | 0.0182 | [1] |

| This compound | Cell Proliferation | CellTiter-Glo® | UTSW63 (human GSC) | Data not available | [1] |

| This compound | Cell Proliferation | CellTiter-Glo® | UTSW71 (human GSC) | Data not available | [1] |

| Analog 13 | p75/LSS Competition | Probe-displacement assay | Mut6 | 0.0287 | [1] |

Table 2: In Vivo Pharmacokinetics of Analog 13

| Compound | Dosing Route | Dose | Brain Penetrance | Oral Bioavailability | Reference |

| Analog 13 | Oral | Not Specified | Yes | Yes | [1] |

Further detailed pharmacokinetic parameters for analog 13 are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.

Cell Viability Assay

This protocol was used to determine the anti-proliferative activity of this compound and its analogs against glioma stem-like cells.

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Materials:

-

Glioma stem-like cells (Mut6, UTSW63, or UTSW71)

-

NeuroCult NS-A Basal Medium (Human) with Proliferation Supplement

-

EGF (20 ng/mL), bFGF (20 ng/mL), heparin (2 µg/mL)

-

This compound and analogs, dissolved in DMSO

-

CellTiter-Glo® Reagent (Promega, #G8462)

-

Opaque-walled 96-well plates

-

-

Procedure:

-

Seed GSCs in opaque-walled 96-well plates at a desired density in complete NeuroCult medium.

-

Prepare serial dilutions of this compound or its analogs in the culture medium.

-

Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plates for 120 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell control) from all experimental wells.

-

Normalize the data to the vehicle control to determine the percentage of viability.

-

Calculate IC50 values by fitting the data to a five-parameter dose-response curve using software such as GraphPad Prism.[1]

-

Sterol Analysis by LC-MS

This protocol was used to quantify the levels of sterol intermediates in the cholesterol biosynthesis pathway following treatment with this compound.

-

Assay Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify different sterol species from cell extracts based on their mass-to-charge ratio.

-

Materials:

-

GSC cultures treated with this compound

-

LC-MS grade solvents (e.g., methanol, chloroform, water)

-

Internal standards for sterols

-

LC system coupled to a triple quadrupole mass spectrometer

-

-

Procedure (General Outline):

-

Sample Preparation:

-

Harvest and wash the treated cells.

-

Perform a lipid extraction using a method such as the Bligh-Dyer extraction.

-

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

-

-

LC Separation:

-

Inject the reconstituted sample into an LC system equipped with a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of a mixture of solvents (e.g., water/methanol with ammonium acetate and methanol/chloroform with ammonium acetate) to separate the sterols.

-

-

MS Detection:

-

Ionize the eluted sterols using an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each sterol of interest.

-

-

-

Data Analysis:

-

Generate standard curves for each sterol using known concentrations.

-

Quantify the amount of each sterol in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard.

-

Experimental and Drug Discovery Workflow

The discovery and characterization of this compound followed a logical and systematic workflow, as depicted in the diagram below.

Caption: Drug discovery and development workflow for this compound.

Conclusion and Future Directions

This compound represents a promising new class of therapeutic agents for the treatment of glioblastoma. Its unique mechanism of action, which involves the targeted inhibition of lanosterol synthase and the subsequent induction of cytotoxic EPC, offers a novel strategy to combat this devastating disease. The identification of a brain-penetrant analog, number 13, paves the way for further preclinical and clinical development.[1]

Future research should focus on:

-

Comprehensive in vivo efficacy and toxicity studies of analog 13 and other optimized leads.

-

Elucidation of the detailed molecular interactions between this compound and LSS.

-

Investigation of potential resistance mechanisms to LSS inhibitors.

-

Exploration of the therapeutic potential of this compound in other cancers with dysregulated cholesterol metabolism.

This technical guide provides a foundational understanding of the pharmacological properties of this compound, intended to facilitate further research and development in this promising area of cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols: MM0299 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM0299 is a potent and selective small molecule inhibitor of Lanosterol Synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By inhibiting LSS, this compound effectively blocks the canonical pathway for cholesterol production and diverts the metabolic flux towards a shunt pathway that produces 24(S),25-epoxycholesterol (EPC).[1][3][4][5] The accumulation of EPC has been shown to be cytotoxic to cancer cells, particularly glioma stem-like cells, by depleting cellular cholesterol.[1][3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound targets Lanosterol Synthase (LSS), the enzyme responsible for converting (S)-2,3-oxidosqualene to lanosterol, a critical precursor for cholesterol. Inhibition of LSS by this compound leads to a decrease in lanosterol and downstream cholesterol levels. Concurrently, the substrate (S)-2,3-oxidosqualene is shunted into an alternative pathway, leading to the accumulation of 24(S),25-epoxycholesterol (EPC).[1][3][5] EPC is a biologically active oxysterol that can induce cytotoxicity in cancer cells, making this compound a promising agent for cancer research.[1][3][5]

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the reported inhibitory concentrations of this compound.

| Target | Cell Line/System | IC50 | Reference |

| Lanosterol Synthase (LSS) | Enzymatic Assay | 2.2 µM | [2] |

| Cell Proliferation | Mut6 (Glioma Stem-like Cells) | 0.0182 µM | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

-

Reconstitution: this compound is typically supplied as a solid powder. It is soluble in DMSO.[6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When stored properly, the powder form is stable for up to 3 years at -20°C.[6]

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of glioma cells.

-

Materials:

-

Glioma cell line (e.g., U87, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.001 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

-

Materials:

-

Glioma cell line

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blot Analysis

This protocol can be used to assess the levels of LSS and other proteins in the cholesterol biosynthesis or apoptosis pathways after this compound treatment.

-

Materials:

-

Glioma cell line

-

6-well plates or larger culture dishes

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LSS, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin or anti-Tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

-

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.

Caption: A typical experimental workflow.

References

Application Notes and Protocols for the Synthesis of Brain-Penetrant MM0299 Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of brain-penetrant analogs of MM0299, a potent inhibitor of lanosterol synthase (LSS) with anti-glioblastoma activity.

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging-to-treat primary brain tumor, partly due to the blood-brain barrier (BBB) restricting the entry of therapeutic agents.[1][2][3][4] A promising therapeutic strategy involves targeting metabolic vulnerabilities of GBM cells, such as their dependence on de novo cholesterol synthesis.[5] this compound, a novel tetracyclic dicarboximide, was identified as a potent inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][6] Inhibition of LSS by this compound diverts sterol metabolism towards a shunt pathway, leading to the accumulation of the oncostatic metabolite 24(S),25-epoxycholesterol (EPC).[1][2][3][4] EPC accumulation is both necessary and sufficient to induce cell death in glioma stem-like cells (GSCs) by depleting cellular cholesterol.[1][2]

While this compound demonstrates potent anti-cancer activity, its therapeutic application for GBM requires sufficient brain penetration. This has led to the development of analogs with improved pharmacokinetic properties, including oral bioavailability and the ability to cross the BBB.[1][2][5] Notably, a comprehensive structure-activity relationship (SAR) study involving 100 analogs has identified compounds with single-digit nanomolar activity against GSCs and excellent brain exposure.[5] This document outlines the synthesis of these advanced analogs and the key experimental procedures for their evaluation.

Data Presentation

The following tables summarize the quantitative data for this compound and its key analogs, providing a basis for comparison and further development.

Table 1: In Vitro Biological Activity and Physicochemical Properties of this compound and Select Analogs

| Compound | LSS Binding (p75/LSS) EC50 (µM) | Anti-proliferative Activity (Mut6 GSC) IC50 (µM) | Molecular Weight (Da) |

| This compound | - | 0.0182[6] | - |

| Analog 13 | 0.0287[1] | - | 468[1] |

| Compound 52a | - | 0.063[5] | - |

Data compiled from multiple sources.[1][5][6] Note: Analog 13 and Compound 52a may refer to the same or structurally similar brain-penetrant lead compound.

Table 2: In Vivo Pharmacokinetic Properties of a Lead Brain-Penetrant Analog (Compound 52a)

| Parameter | Value |

| Route of Administration | Oral |

| Plasma Bioavailability | 39%[5] |

| Brain Bioavailability | 58%[5] |

| Metabolic Stability (S9 T1/2) | >240 min[5] |

This data highlights the successful optimization of the this compound scaffold to achieve excellent brain exposure and metabolic stability, critical for an effective CNS drug candidate.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound analogs and the general workflow for their synthesis and evaluation.

Caption: Signaling pathway of brain-penetrant this compound analogs.

Caption: Experimental workflow for synthesis and evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of brain-penetrant this compound analogs.

Protocol 1: General Synthesis of Brain-Penetrant this compound Analogs

This protocol describes a general method for synthesizing N-arylated tetracyclic dicarboximides, based on the structure of reported brain-penetrant analogs. The synthesis involves the alkylation of a phenolic tetracyclic dicarboximide core with a suitable 2-bromo-1-arylethan-1-one derivative.

Materials:

-

N-(4-hydroxyphenyl) tetracyclic dicarboximide (starting material)

-

Substituted 2-bromo-1-arylethan-1-one (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one)

-

Cesium carbonate (Cs2CO3)

-

Ethanol (EtOH), absolute

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add the N-(4-hydroxyphenyl) tetracyclic dicarboximide (1.0 eq) and dissolve it in absolute ethanol.

-

Base Addition: Add cesium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

-

Alkylation: Add the desired substituted 2-bromo-1-arylethan-1-one (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 50 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final pure analog.

-

Characterization: Confirm the structure and purity of the synthesized analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Lanosterol Synthase (LSS) Binding Assay (Probe-Displacement)

This assay determines the binding affinity of the synthesized analogs to LSS by measuring their ability to displace a known fluorescent probe.

Materials:

-

HEK293T cell lysate overexpressing LSS (p75)

-

Fluorescent LSS probe (e.g., Ro-alkyne probe)

-

Synthesized this compound analogs

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 384-well plates

-

Fluorescence plate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates from HEK293T cells overexpressing LSS according to standard laboratory protocols.

-

Compound Preparation: Prepare a serial dilution of the test analogs in DMSO, followed by a further dilution in PBS to the desired final concentrations.

-

Assay Plate Setup: Add the diluted cell lysate to the wells of a 384-well plate.

-

Compound Addition: Add the serially diluted test analogs to the wells. Include wells with DMSO only as a negative control and a known LSS inhibitor as a positive control.

-

Probe Addition: Add the fluorescent LSS probe to all wells at a fixed concentration.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the probe.

-

Data Analysis: Calculate the percentage of probe displacement for each analog concentration. Plot the data and fit to a dose-response curve to determine the EC50 value, which is the concentration of the analog required to displace 50% of the fluorescent probe.

Protocol 3: Anti-proliferative Assay in Glioma Stem-like Cells (GSCs)

This protocol assesses the ability of the synthesized analogs to inhibit the growth of glioma stem-like cells (GSCs).

Materials:

-

Murine (e.g., Mut6) or human GSC lines

-

GSC culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and FGF)

-

Synthesized this compound analogs

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count GSCs. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of GSC culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test analogs in the culture medium. Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the analog concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 4: In Vivo Pharmacokinetic Study to Assess Brain Penetration

This protocol describes a study in mice to determine the oral bioavailability and brain-to-plasma concentration ratio of lead analogs.

Materials:

-

8-10 week old male C57BL/6 mice

-

Lead this compound analog

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Brain harvesting tools

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the study.

-

Compound Formulation: Prepare a homogenous suspension of the test analog in the vehicle at the desired concentration for oral dosing (e.g., 10 mg/kg).

-

Dosing: Administer the compound formulation to a cohort of mice via oral gavage.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice via retro-orbital or tail-vein bleed. Euthanize the mice at each time point and harvest the brains immediately.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Brain: Weigh the harvested brains and homogenize them in a suitable buffer.

-

-

Bioanalysis: Extract the drug from the plasma and brain homogenate samples. Quantify the concentration of the analog in each sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the plasma and brain concentration-time profiles.

-

Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, and the area under the curve (AUC) for both plasma and brain.

-

Calculate the brain-to-plasma ratio (AUCbrain / AUCplasma) to assess the extent of brain penetration.

-

Determine oral bioavailability by comparing the plasma AUC from the oral dose to the AUC from an intravenous dose (if performed).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Inhibition of Sterol Biosynthesis [mdpi.com]

- 4. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ahajournals.org [ahajournals.org]

Techniques for Measuring MM0299 Efficacy in Tumors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM0299 is a potent inhibitor of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its anti-tumor activity, particularly against glioblastoma (GBM), is attributed to its ability to redirect sterol metabolism.[1][2][3] this compound blocks the canonical cholesterol synthesis and shunts the metabolic flux towards the production of 24(S),25-epoxycholesterol (EPC), a toxic metabolite that depletes cellular cholesterol and inhibits the growth of glioma stem-like cells.[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and its analogs in both in vitro and in vivo tumor models.

In Vitro Efficacy Assessment

Cell Viability and Proliferation Assays

A fundamental method for evaluating the anti-tumor activity of this compound is to measure its effect on the viability and proliferation of cancer cell lines, particularly glioma stem-like cells (GSCs).

Application Note: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5][6][7] This assay is well-suited for high-throughput screening of this compound and its analogs to determine their half-maximal inhibitory concentration (IC50).

Protocol: CellTiter-Glo® Viability Assay

-

Cell Plating:

-

Compound Treatment:

-

Prepare serial dilutions of this compound or its analogs in the appropriate vehicle (e.g., DMSO).

-

Add the compounds to the experimental wells. The final DMSO concentration should not exceed 0.1%.

-

Incubate the plate for 96-120 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

-

Assay Procedure:

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to vehicle-treated control wells.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Cellular Sterolomics Analysis

To confirm the mechanism of action of this compound, it is crucial to measure the intracellular levels of key sterols, including the target engagement marker EPC.

Application Note: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sterols in cell lysates.[9][10][11] This technique allows for the direct measurement of the accumulation of EPC and the depletion of cholesterol and its precursors.

Protocol: LC-MS/MS for Cellular Sterol Analysis

-

Cell Culture and Treatment:

-

Plate GSCs in a 6-well plate and allow them to adhere or form neurospheres.

-

Treat the cells with this compound or vehicle for 24 hours.[2]

-

-

Sample Preparation:

-

Wash the cells with cold PBS and lyse them.

-

Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

Derivatize the sterols to enhance ionization efficiency. For example, derivatization with nicotinic acid can be used for the analysis of 24(S)-hydroxycholesterol, a related oxysterol.[12]

-

-

LC-MS/MS Analysis:

-